REACTION_SMILES
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[Br:1][c:2]1[cH:3][cH:4][c:5]([C:6](=[O:7])[Cl:8])[cH:9][cH:10]1.[CH2:11]([c:12]1[cH:13][cH:14][cH:15][cH:16][cH:17]1)[n:18]1[c:19]([CH:29]([CH2:30][CH3:31])[NH:32][CH2:33][CH2:34][N:35]([CH3:36])[CH3:37])[n:20][c:21]2[c:22]([c:23]1=[O:24])[cH:25][c:26]([Br:28])[s:27]2.[CH:38]([N:39]([CH2:40][CH3:41])[CH:42]([CH3:43])[CH3:44])([CH3:45])[CH3:46].[Cl:47][CH2:48][Cl:49]>>[Br:1][c:2]1[cH:3][cH:4][c:5]([C:6](=[O:7])[N:32]([CH:29]([c:19]2[n:18]([CH2:11][c:12]3[cH:13][cH:14][cH:15][cH:16][cH:17]3)[c:23](=[O:24])[c:22]3[c:21]([n:20]2)[s:27][c:26]([Br:28])[cH:25]3)[CH2:30][CH3:31])[CH2:33][CH2:34][N:35]([CH3:36])[CH3:37])[cH:9][cH:10]1
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Name
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Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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O=C(Cl)c1ccc(Br)cc1
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Name
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CCC(NCCN(C)C)c1nc2sc(Br)cc2c(=O)n1Cc1ccccc1
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Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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CCC(NCCN(C)C)c1nc2sc(Br)cc2c(=O)n1Cc1ccccc1
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Name
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Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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CCN(C(C)C)C(C)C
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Name
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Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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ClCCl
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Name
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Type
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product
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Smiles
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CCC(c1nc2sc(Br)cc2c(=O)n1Cc1ccccc1)N(CCN(C)C)C(=O)c1ccc(Br)cc1
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Source
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Open Reaction Database (ORD) |
Description
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The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |